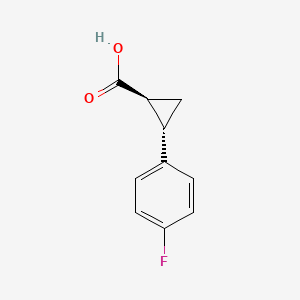
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Vue d'ensemble
Description
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid , also known by its chemical formula C<sub>10</sub>H<sub>9</sub>FO<sub>2</sub> , is a chiral cyclopropane derivative. It features a cyclopropane ring attached to a carboxylic acid group and a fluorophenyl substituent. The compound’s stereochemistry is specified by the (1S,2S) configuration.
Molecular Structure Analysis
The molecular structure of (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid consists of:
- A three-membered cyclopropane ring.
- A carboxylic acid functional group.
- A fluorophenyl substituent attached to one of the cyclopropane carbons.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as:
- Hydrolysis of the carboxylic acid group.
- Nucleophilic substitution at the fluorophenyl position.
- Ring-opening reactions of the cyclopropane ring.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of this compound is documented in the literature.
- Solubility : Solubility in different solvents (e.g., water, organic solvents) impacts its practical applications.
- Stability : Stability under various conditions (light, temperature, pH) is crucial for storage and handling.
Applications De Recherche Scientifique
Ethylene Biosynthesis and Affinity Purification Techniques
The compound (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid, while not directly studied, is closely related to 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which has been synthesized for use in ethylene biosynthesis research. This research aims to understand the precursor to the plant growth hormone ethylene. The synthesized compound is utilized in affinity purification techniques and for generating antibodies (Pirrung, Dunlap, & Trinks, 1989).
Alzheimer's Disease Research
Another related compound, CHF5074, a γ-secretase modulator, has been evaluated for its effects on brain β-amyloid pathology and spatial memory in transgenic mice expressing mutations of human amyloid precursor protein. This research is significant for understanding and potentially treating Alzheimer's disease (Imbimbo et al., 2009).
Bioactivity in Agriculture and Medicine
N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, related to the compound , have been synthesized and found to exhibit excellent herbicidal and fungicidal activity. This research is particularly relevant for agricultural applications (Tian, Song, Wang, & Liu, 2009).
Antimicrobial Activity
Incorporating cyclopropane and fluorophenyls into the structures of compounds has shown potential in generating antimicrobial activity. This research contributes to the development of new antimicrobial agents (Issayeva et al., 2019).
Chemical Synthesis and Structural Analysis
Studies on the synthesis and structural analysis of fluorophenyl and cyclopropanecarboxylic acid derivatives provide valuable insights into their chemical properties and potential applications in various scientific fields (Zhou et al., 2021).
Safety And Hazards
- Toxicity : Assessments of acute and chronic toxicity are essential.
- Handling Precautions : Proper handling procedures, protective equipment, and disposal guidelines should be followed.
- Environmental Impact : Consider its impact on the environment during production and use.
Orientations Futures
Research avenues include:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Explore modifications to enhance properties.
- Synthetic Routes : Optimize existing synthetic methods.
Please note that the above analysis is based on available literature, and further research may provide additional insights. For detailed references, consult relevant papers and databases123.
Propriétés
IUPAC Name |
(1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJWMUZHTDQZDW-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



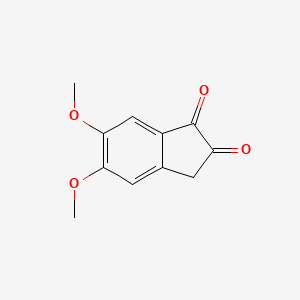
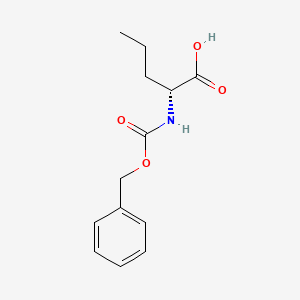
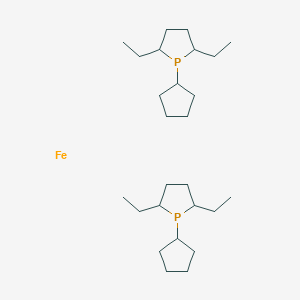
![(2R,5R)-1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-2,5-diphenylpyrrolidine](/img/structure/B3068400.png)
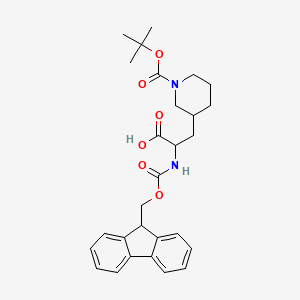
![2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3068418.png)
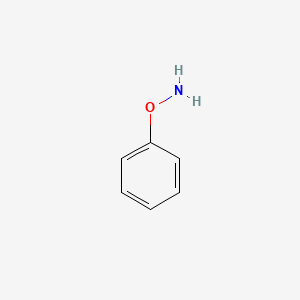
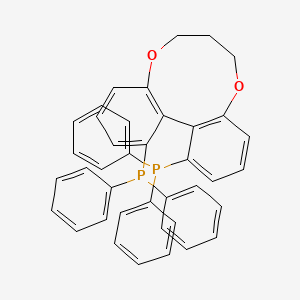
![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)
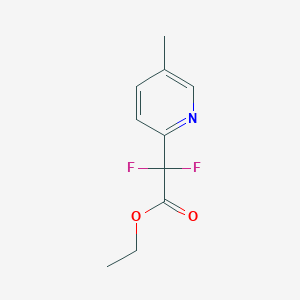
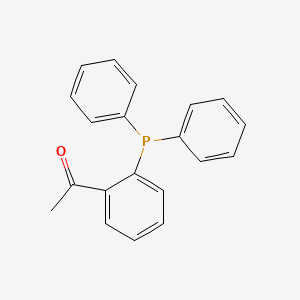
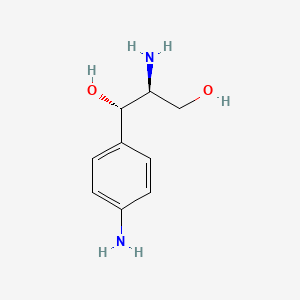
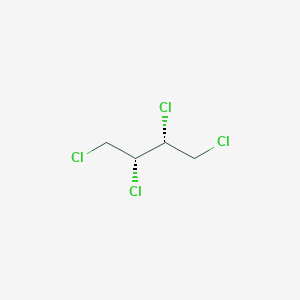
![(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane](/img/structure/B3068464.png)